molecular formula C8H6BrClO B1340078 3-(Bromomethyl)benzoyl chloride CAS No. 54267-06-0

3-(Bromomethyl)benzoyl chloride

Cat. No.: B1340078
CAS No.: 54267-06-0
M. Wt: 233.49 g/mol
InChI Key: ZXXKDSMIGAOBGJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzoyl chloride (CAS: 1711-09-7) is an organohalogen compound with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol. Its structure features a benzoyl chloride backbone substituted with a bromomethyl group (-CH₂Br) at the meta position of the aromatic ring. This compound is widely used in organic synthesis, particularly in alkylation and nucleophilic substitution reactions, due to the reactivity of both the acyl chloride and bromomethyl moieties .

Key properties include:

  • Boiling Point: ~425 K (estimated from analogous brominated benzoyl chlorides) .
  • Reactivity: The bromomethyl group acts as a leaving group, enabling alkylation or coupling reactions, while the acyl chloride participates in amidation or esterification .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)benzoyl chloride can be synthesized through the bromination of 3-methylbenzoyl chloride using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Hydrolysis: The major product is 3-(bromomethyl)benzoic acid.

    Coupling Reactions: Biaryl compounds are the primary products.

Scientific Research Applications

3-(Bromomethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)benzoyl chloride involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The compound can also act as an acylating agent, introducing the benzoyl group into other molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Benzoyl Chloride Derivatives

Structural and Physical Properties

The table below compares 3-(Bromomethyl)benzoyl chloride with positional isomers and substituent analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Boiling Point (K) Key Applications
This compound C₈H₆BrClO 233.49 meta (-CH₂Br) ~425 Antiproliferative agent synthesis
4-(Bromomethyl)benzoyl chloride C₈H₆BrClO 233.49 para (-CH₂Br) N/A Thioether derivative synthesis
3-Bromobenzoyl chloride C₇H₄BrClO 219.46 meta (-Br) 425 Intermediate in organic synthesis
4-(Chloromethyl)benzoyl chloride C₈H₆Cl₂O 189.04 para (-CH₂Cl) N/A Nucleophilic substitution reactions
3-(Trifluoromethoxy)benzoyl chloride C₈H₄ClF₃O₂ 224.56 meta (-O-CF₃) N/A Agrochemical and pharmaceutical intermediates

Key Observations :

  • Substituent Effects : Bromomethyl (-CH₂Br) enhances leaving-group ability compared to chloro- or trifluoromethoxy groups, making it more reactive in alkylation . Conversely, trifluoromethoxy (-O-CF₃) provides electron-withdrawing effects, stabilizing intermediates in aromatic substitution reactions .
  • Positional Isomerism : Meta-substituted derivatives (e.g., 3-(Bromomethyl) vs. 4-(Bromomethyl)) exhibit distinct reactivity patterns. For example, the para isomer in facilitated thioether formation, while the meta isomer in enabled pyrazole alkylation.

Industrial and Pharmaceutical Relevance

  • Medicinal Chemistry : this compound is critical in synthesizing mTORC1 inhibitors (), whereas trifluoromethoxy analogs are preferred in agrochemicals due to their stability .
  • Material Science : Bromine’s high atomic weight makes this compound useful in heavy-atom derivatives for X-ray crystallography, a role less common in chloro or nitro analogs.

Biological Activity

3-(Bromomethyl)benzoyl chloride is a chemical compound that has garnered interest in various fields of research due to its biological activity. This article delves into the compound's properties, mechanisms of action, and relevant case studies that highlight its potential applications.

This compound is an aromatic compound with the following structural formula:

  • Molecular Formula : C9_9H8_8BrClO
  • Molecular Weight : 239.52 g/mol
  • CAS Number : 54267-06-0

This compound features a benzoyl chloride moiety with a bromomethyl substituent, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions. The electrophilic carbon in the benzoyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives that may exhibit different biological activities. This reactivity allows the compound to interact with various biological targets, potentially inhibiting enzymatic functions or altering cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Studies have shown that compounds derived from benzoyl chlorides often demonstrate significant antibacterial activity, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Certain derivatives of benzoyl chlorides have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies suggest that the introduction of halogen substituents, such as bromine, can enhance the cytotoxicity of benzoyl derivatives towards cancer cells by promoting reactive oxygen species (ROS) generation .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating potential for development as antimicrobial agents.
  • Anticancer Activity :
    • In vitro studies on breast cancer cell lines revealed that modifications of this compound led to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and increased ROS levels within the cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
4-(1H-Benzimidazol-2-yl)-benzoic acidAntimicrobial, AnticancerInhibition of protein kinases
2-PhenylbenzimidazoleAntitumorProtein kinase inhibition
6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy)quinolineAntimicrobialDisruption of bacterial cell wall synthesis

The comparative analysis shows that while similar compounds exhibit promising biological activities, the unique structure of this compound may enhance its efficacy in specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Bromomethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of a benzyl precursor followed by chlorination of the carboxylic acid group. For example:

Bromination : Introduce the bromomethyl group to a benzoic acid derivative using brominating agents (e.g., PBr₃ or NBS).

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) under reflux to form the acyl chloride.
Key factors affecting yield:

  • Temperature : Excessively high temperatures may degrade the bromomethyl group.
  • Catalysts : Anhydrous conditions and catalytic DMAP can enhance reaction efficiency.
  • Purification : Distillation or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the benzene ring (δ 7.3–8.1 ppm) and bromomethyl group (δ ~4.3 ppm).
    • ¹³C NMR : Confirms the carbonyl carbon (δ ~170 ppm) and brominated carbon (δ ~30 ppm).
  • IR Spectroscopy : Detects the acyl chloride C=O stretch (~1770 cm⁻¹) and C-Br vibration (~650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ~217) validates molecular weight .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • Storage : Keep in a dry, cool place away from moisture (acyl chlorides hydrolyze readily).
  • Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the bromomethyl substituent influence reactivity in nucleophilic acyl substitution compared to other substituents?

Methodological Answer: The bromomethyl group is electron-withdrawing (EWG), which:

  • Activates the carbonyl : Enhances electrophilicity, accelerating nucleophilic attack.
  • Steric Effects : The bulky bromomethyl group may hinder access to the carbonyl in sterically crowded environments.
SubstituentReactivity (Relative Rate)Key Feature
BromomethylHighEWG + Steric
MethylModerateEDG
TrifluoromethylVery HighStrong EWG

Comparative studies with analogs (e.g., 3-(Trifluoromethyl)benzoyl chloride) highlight these trends .

Q. What strategies mitigate competing side reactions in multi-step syntheses using this compound?

Methodological Answer:

  • Protective Groups : Use silyl ethers or tert-butyl esters to shield reactive sites during functionalization.
  • Temperature Control : Maintain sub-0°C conditions to suppress hydrolysis or elimination.
  • Sequential Addition : Add nucleophiles (e.g., amines) before introducing electrophiles to minimize cross-reactivity .

Q. How can contradictions in reported reaction yields across solvents be resolved?

Methodological Answer: Contradictions often arise from solvent polarity and nucleophilicity:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance reactivity but may promote decomposition.
  • Non-Polar Solvents (e.g., toluene): Reduce side reactions but slow kinetics.
    Systematic analysis using Hammett plots or kinetic isotope effects can isolate solvent-specific mechanistic pathways .

Q. What computational methods predict the stability and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for nucleophilic substitution (e.g., SN2 vs. SN1).
  • Molecular Dynamics (MD) : Simulates solvent interactions to predict hydrolysis rates.
  • QSPR Models : Correlate substituent electronic parameters (σ⁺) with experimental reactivity data .

Q. How does the bromomethyl group affect physical properties like boiling point or solubility?

Methodological Answer:

  • Boiling Point : Increased molecular weight (vs. benzoyl chloride) elevates boiling point (e.g., ~425 K for analogs ).
  • Solubility : Bromine’s hydrophobicity reduces aqueous solubility but enhances compatibility with organic solvents (e.g., THF, chloroform).

Properties

IUPAC Name

3-(bromomethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXKDSMIGAOBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560693
Record name 3-(Bromomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54267-06-0
Record name 3-(Bromomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

a solution of 12 g of m-bromomethylbenzoic acid 10.62 g of oxalyl chloride, 100 ml of dichloromethane and 5 drops of dimethylformamide was allowed to stand 48 hours and then evaporated. Hexane and ether were added, the mixture evaporated and the residue distilled on a Kugelroher, giving 12.5 g of m-bromomethylbenzoyl chloride as a yellow liquid.
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12 g
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